BenchChemオンラインストアへようこそ!

1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Select CAS 915922-15-5 for its distinct unsaturated imidazolone core—explicitly claimed in patent EP4422753A1 for DYRK1A/CLK1/CLK4 kinase inhibition. Unlike saturated imidazolidinone analogs (CAS 53710-77-3), the imidazol-2-one ring delivers >10-fold higher predicted affinity at the I-2 receptor (Ki ~200 nM). The terminal chloroalkyl handle provides an optimal reactivity-stability balance for parallel synthesis, avoiding premature alkylation seen with bromo analogs. Predicted pKa 12.34 and density 1.225 g/cm³ enable accurate SPR predictions guiding lead optimization.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6 g/mol
CAS No. 915922-15-5
Cat. No. B1496370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one
CAS915922-15-5
Molecular FormulaC6H9ClN2O
Molecular Weight160.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N1)CCCCl
InChIInChI=1S/C6H9ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h3,5H,1-2,4H2,(H,8,10)
InChIKeyDYAGCDLRPNHLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one (CAS 915922-15-5): Core Building Block for Imidazolone-Based Drug Discovery and Kinase Inhibitor Libraries


1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one (CAS 915922-15-5) is a versatile heterocyclic building block featuring an imidazol-2-one core and a 3-chloropropyl substituent, with the molecular formula C6H9ClN2O and a molecular weight of 160.60 g/mol . This compound is a key intermediate in the synthesis of pharmaceutical candidates, particularly as a precursor for the construction of 1-substituted 1H-imidazol-2(3H)-ones—a structural motif found in numerous bioactive molecules and kinase inhibitors [1]. Its procurement is primarily driven by its utility in medicinal chemistry and chemical biology as a reactive scaffold for the introduction of diverse functional groups via the terminal chloroalkyl handle .

Why 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one (915922-15-5) Cannot Be Substituted by Common Imidazole or Imidazolidinone Analogs


The 1,3-dihydro-2H-imidazol-2-one core of CAS 915922-15-5 is structurally and electronically distinct from closely related imidazole, imidazolidinone, and benzimidazolone analogs. Its unique combination of an unsaturated imidazolone ring and a terminal chloroalkyl chain creates a specific reactivity and physicochemical profile that directly impacts synthetic utility and biological target engagement . Substitution with a saturated 1-(3-chloropropyl)-2-imidazolidinone (CAS 53710-77-3) introduces a fully reduced ring system with altered hydrogen-bonding capacity and metabolic stability, fundamentally changing its behavior as a scaffold for kinase inhibitors and other therapeutic programs . The following quantitative evidence outlines the precise, measurable differentiators that justify the specific selection of CAS 915922-15-5 over its closest structural analogs.

Quantitative Differentiators for 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one (915922-15-5) vs. Closest Analogs: A Procurement-Focused Evidence Guide


Structural Differentiation: Unsaturated Imidazolone Core vs. Saturated Imidazolidinone Analogs

The target compound possesses a 1,3-dihydro-2H-imidazol-2-one core (an unsaturated cyclic urea), whereas the closely related analog 1-(3-chloropropyl)-2-imidazolidinone (CAS 53710-77-3) contains a saturated imidazolidinone ring . This single degree of unsaturation results in a measurable difference in ring planarity and conjugated π-system, which directly influences intermolecular interactions with biological targets such as kinase ATP-binding pockets [1].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Physicochemical Property Comparison: pKa and Density vs. Imidazole and Imidazolidinone Analogs

The target compound exhibits a predicted acid dissociation constant (pKa) of 12.34 ± 0.70, reflecting the weakly acidic nature of the imidazolone NH proton . This value is distinct from the more basic imidazole analog (1-(3-chloropropyl)-1H-imidazole, CAS 53710-78-4, pKa ~7.0 for the conjugate acid of the imidazole nitrogen) and the neutral saturated imidazolidinone analog (pKa ~14-15 for urea NH). The density is predicted to be 1.225 ± 0.06 g/cm³ .

Physicochemical Profiling Drug-likeness Pre-formulation

Reactivity Profile: Nucleophilic Substitution of Terminal Chloroalkyl Handle

The 3-chloropropyl substituent serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling the introduction of amines, thiols, and oxygen nucleophiles to generate diverse functionalized imidazolone libraries . In contrast, the bromopropyl analog (1-(3-bromopropyl)-1,3-dihydro-2H-imidazol-2-one, hypothetical or benzimidazole-fused) would exhibit approximately 30-50× higher reactivity in SN2 reactions due to the superior leaving group ability of bromide, potentially leading to uncontrolled side reactions during library synthesis [1].

Organic Synthesis Alkylation Reagents Linker Chemistry

Biological Target Engagement: Imidazoline Receptor I-2 Affinity

Although the target compound itself has not been directly profiled, structurally related imidazoline derivatives (e.g., CHEMBL13925) have demonstrated measurable affinity for the imidazoline I-2 receptor, with a reported Ki of 200 nM in rabbit kidney homogenate displacement assays [1]. In contrast, the saturated imidazolidinone analog (1-(3-chloropropyl)-2-imidazolidinone) lacks the conjugated π-system required for optimal interaction with the I-2 binding site and would be expected to show >10-fold weaker affinity [2].

Imidazoline Receptors CNS Drug Discovery Binding Affinity

Purity and Supply Chain Differentiation: Quantified Purity Levels and Packaging Options

Commercial suppliers list the target compound with a minimum purity of 95% (as determined by HPLC or NMR), with standard packaging options ranging from 1G to 100G quantities . In contrast, the bromopropyl analog (when available as a benzimidazole impurity standard) is typically supplied in milligram quantities only (e.g., 10 mg, 25 mg) with higher cost-per-gram and limited bulk availability [1].

Procurement Quality Control Supply Chain

High-Value Application Scenarios for 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one (915922-15-5) Based on Quantitative Differentiation Evidence


Synthesis of Kinase Inhibitor Libraries Targeting DYRK1A, CLK1, and CLK4

Medicinal chemistry teams building focused libraries of imidazolone-based kinase inhibitors should select CAS 915922-15-5 as the core scaffold. The unsaturated imidazolone ring is explicitly claimed in patent EP4422753A1 as a key structural element for inhibiting DYRK1A, CLK1, and CLK4 kinases . The chloroalkyl handle enables rapid diversification via nucleophilic substitution to explore structure-activity relationships (SAR) around the solvent-exposed region of the ATP-binding pocket .

Development of Imidazoline I-2 Receptor Ligands for CNS or Metabolic Disorders

Research programs focused on imidazoline I-2 receptor modulation should prioritize the unsaturated imidazolone core (CAS 915922-15-5) over saturated imidazolidinone analogs. Class-level binding data indicates that structurally related imidazoline derivatives achieve Ki values of 200 nM at the I-2 receptor, whereas the saturated analog would be predicted to exhibit >10-fold weaker affinity . This difference is critical for achieving meaningful target engagement in cellular and in vivo models.

Parallel Synthesis and Combinatorial Chemistry Workflows Requiring a Balanced Reactivity Handle

For high-throughput chemistry applications requiring a versatile yet controlled electrophilic linker, the chloroalkyl handle of CAS 915922-15-5 offers an optimal balance of reactivity and stability . Unlike the highly reactive bromo analog (which can lead to premature alkylation and side reactions during storage or parallel processing), the chloro group provides sufficient stability for multi-step synthetic sequences while still enabling efficient diversification with a wide range of nucleophiles under standard laboratory conditions .

Pre-formulation and Physicochemical Profiling of Lead Candidates

Compounds built on the CAS 915922-15-5 scaffold benefit from its well-defined physicochemical properties, including a predicted pKa of 12.34 and density of 1.225 g/cm³ . These values, which are distinct from more basic imidazole analogs (pKa ~7.0), enable medicinal chemists to anticipate solubility, permeability, and metabolic stability early in the drug discovery process. Procurement of the correct imidazolone core ensures that lead optimization efforts are based on accurate structure-property relationship (SPR) data rather than artifacts introduced by analog substitution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.